4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo-
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Overview
Description
4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by the presence of a seleno group attached to a difluorophenyl ring, an ethoxymethyl group, and a thioxo group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- typically involves multi-step organic reactions. The starting materials often include pyrimidinone derivatives, difluorophenyl selenides, and ethoxymethylating agents. The reaction conditions may require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as crystallization, distillation, or chromatography to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- can undergo various chemical reactions, including:
Oxidation: The seleno group can be oxidized to form selenoxides or selenones.
Reduction: The thioxo group can be reduced to form thiols or thioethers.
Substitution: The ethoxymethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperature control, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the seleno group may yield selenoxides, while reduction of the thioxo group may produce thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its seleno and thioxo groups could be of interest in enzyme inhibition or as probes for studying redox biology.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. The presence of the seleno group suggests it could have antioxidant properties, while the thioxo group may be relevant in drug design for targeting specific enzymes.
Industry
In industry, this compound could be used in the development of new materials or as a precursor for manufacturing other valuable chemicals.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- involves its interaction with molecular targets such as enzymes or receptors. The seleno group may participate in redox reactions, while the thioxo group could interact with thiol-containing proteins. These interactions can modulate biological pathways and lead to specific effects.
Comparison with Similar Compounds
Similar Compounds
- 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)thio)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo-
- 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(methoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo-
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-difluorophenyl)seleno)-1-(ethoxymethyl)-2,3-dihydro-5-(1-methylethyl)-2-thioxo- lies in its combination of functional groups. The presence of both seleno and thioxo groups in the same molecule provides unique chemical reactivity and potential biological activity that is not commonly found in similar compounds.
Properties
CAS No. |
172255-97-9 |
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Molecular Formula |
C16H18F2N2O2SSe |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
6-(3,5-difluorophenyl)selanyl-1-(ethoxymethyl)-5-propan-2-yl-2-sulfanylidenepyrimidin-4-one |
InChI |
InChI=1S/C16H18F2N2O2SSe/c1-4-22-8-20-15(13(9(2)3)14(21)19-16(20)23)24-12-6-10(17)5-11(18)7-12/h5-7,9H,4,8H2,1-3H3,(H,19,21,23) |
InChI Key |
BFNGGSQJRFUGKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C(=C(C(=O)NC1=S)C(C)C)[Se]C2=CC(=CC(=C2)F)F |
Origin of Product |
United States |
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